N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para position of the benzoyl group and a 2-hydroxy-2-phenylethyl substituent on the amide nitrogen. The tetrazole moiety is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The hydroxyl and phenyl groups in the N-substituent may influence solubility, hydrogen-bonding capacity, and coordination properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-4-2-1-3-5-12)10-17-16(23)13-6-8-14(9-7-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUGZTYUSFBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminobenzamide, 2-bromo-2-phenylethanol, and sodium azide.
Step 1: The 4-aminobenzamide is reacted with 2-bromo-2-phenylethanol under basic conditions to form N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide.
Step 2: The intermediate is then subjected to a cyclization reaction with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, yielding N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(2-oxo-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
- Studied for its ability to interact with specific biological targets.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide and Analogs
*Estimated based on structural similarities to .
Key Observations:
- Tetrazole vs. Tetrazoles are also more acidic (pKa ~4.9) than triazoles, mimicking carboxylic acids in drug design .
- N-Substituent Effects: The target’s 2-hydroxy-2-phenylethyl group likely improves water solubility compared to the acetylphenyl substituent in , as hydroxyl groups enhance hydrophilicity. Conversely, acetyl groups (logP = 2.02 in ) may favor membrane permeability.
- Coordination Potential: The hydroxyl group in the target compound and ’s N,O-bidentate derivative suggests possible metal-binding utility, though the tetrazole’s lone pairs could compete for coordination sites .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy: Tetrazole C=N stretching (~1600 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) differ from triazole C=S (1243–1258 cm⁻¹) and carbonyl (1663–1682 cm⁻¹) bands in .
- Tautomerism: Unlike triazole-thione tautomers in , tetrazoles exhibit less tautomeric variability, favoring the 1H-tetrazole form due to aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
